4-(furan-3-ylmethyl)benzene-1,3-diol
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Overview
Description
Resorcinol compound 9 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C6H4(OH)2. Resorcinol is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). It is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . Resorcinol compound 9, like other resorcinol derivatives, is known for its diverse applications in various fields, including pharmaceuticals, rubber compounds, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol compound 9 can be synthesized through various organic synthesis methods. One common approach involves the acylation reaction of resorcinol. The precursor material is reacted with acetic acid and zinc dichloride as catalysts in the first step. In the second step, the product is reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group in the last product to an acid chloride by thionyl chloride (SOCl2). The acid chloride is then dissolved in dichloromethane and reacted with amino drugs to produce the new preparative compounds .
Industrial Production Methods: Industrial production of resorcinol typically involves the sulfonation of benzene followed by hydrolysis of the 1,3-disulfonate. This method has been largely discarded due to the generation of sulfur-containing waste. Another method involves the oxidation and Hock rearrangement of 1,3-diisopropylbenzene to give acetone and resorcinol .
Chemical Reactions Analysis
Types of Reactions: Resorcinol compound 9 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: Reduction reactions can convert resorcinol derivatives to their corresponding alcohols.
Substitution: Resorcinol can undergo halogenation, alkylation, acylation, sulfonation, nitration, and nitrosation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, alkylated, acylated, sulfonated, nitrated, and nitrosated derivatives.
Scientific Research Applications
Resorcinol compound 9 has a wide range of scientific research applications:
Mechanism of Action
Resorcinol compound 9 can be compared with other similar compounds such as phenol, catechol, and hydroquinone:
Comparison with Similar Compounds
- Phenol
- Catechol
- Hydroquinone
- Alkylresorcinols
- Resorcinol-containing stilbenes
- Flavonoids
Resorcinol compound 9 stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(furan-3-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H10O3/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-4,6-7,12-13H,5H2 |
InChI Key |
LOAGBHXAWVQEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC2=COC=C2 |
Origin of Product |
United States |
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